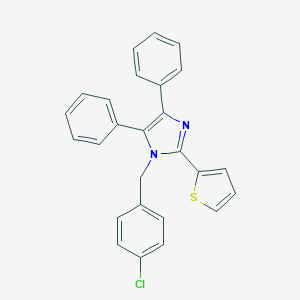![molecular formula C21H24N4O5S B292533 ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292533.png)
ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to modulate the activity of GABA receptors, which are important for regulating neuronal activity.
Biochemical and Physiological Effects
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and modulate the activity of GABA receptors. It has also been shown to have anxiolytic and anti-convulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate in lab experiments is its potent anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer research. Another advantage is its ability to modulate the activity of GABA receptors, which are important for regulating neuronal activity.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate involves several steps, which can be time-consuming and expensive. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to study its effects on GABA receptors and its potential use in the treatment of neurological disorders. Additionally, further research is needed to optimize its synthesis method and to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate involves several steps. The first step involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride to form 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate. The second step involves the reaction of 4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate with 3-methoxyaniline in the presence of sodium hydride to form 3-methoxyanilino-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate. The final step involves the reaction of 3-methoxyanilino-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole-3-acetate with ethyl chloroacetate in the presence of potassium carbonate to form ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Another potential application of this compound is in the field of neuroscience. Studies have shown that ethyl [({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate can modulate the activity of GABA receptors, which are important for regulating neuronal activity. This compound has also been shown to have anxiolytic and anti-convulsant properties.
Eigenschaften
Molekularformel |
C21H24N4O5S |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
ethyl 2-(N-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C21H24N4O5S/c1-4-24-20(17-10-7-11-30-17)22-23-21(24)31-14-18(26)25(13-19(27)29-5-2)15-8-6-9-16(12-15)28-3/h6-12H,4-5,13-14H2,1-3H3 |
InChI-Schlüssel |
CMZHFCOEONHITM-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC(=CC=C2)OC)C3=CC=CO3 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)N(CC(=O)OCC)C2=CC(=CC=C2)OC)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-5-phenyl-11-[3-(trifluoromethyl)phenyl]-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B292454.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)
![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292467.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![2-(allylsulfanyl)-3-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292470.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)
![[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B292472.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)